3-amino-5-[(Z)-1-cyano-2-(1H-indol-3-yl)ethenyl]-1H-pyrazole-4-carbonitrile
Overview
Description
3-amino-5-[(Z)-1-cyano-2-(1H-indol-3-yl)ethenyl]-1H-pyrazole-4-carbonitrile is a chemical compound known for its inhibitory effects on casein kinase II, a serine/threonine protein kinase involved in various cellular processes such as cell proliferation, differentiation, and apoptosis . It is also recognized for its ability to block Bcr-Abl kinase, which is significant in the context of certain leukemias .
Scientific Research Applications
3-amino-5-[(Z)-1-cyano-2-(1H-indol-3-yl)ethenyl]-1H-pyrazole-4-carbonitrile has a wide range of scientific research applications:
Mechanism of Action
Preparation Methods
The synthesis of 3-amino-5-[(Z)-1-cyano-2-(1H-indol-3-yl)ethenyl]-1H-pyrazole-4-carbonitrile involves the preparation of a benzylidene 2-cyanoacetophenone backbone, which is then modified with various substituents to achieve the desired inhibitory properties . The synthetic route typically includes the following steps:
Formation of the benzylidene 2-cyanoacetophenone backbone: This is achieved through a condensation reaction between benzaldehyde and 2-cyanoacetophenone.
Selective reduction and modification: Various forms of selective reduction and substitution are applied to enhance the potency and specificity of the compound.
Chemical Reactions Analysis
3-amino-5-[(Z)-1-cyano-2-(1H-indol-3-yl)ethenyl]-1H-pyrazole-4-carbonitrile undergoes several types of chemical reactions, including:
Oxidation and reduction: The compound can be selectively reduced using reagents such as sodium borohydride and cerium chloride, which can affect its activity.
Substitution reactions: The aromatic rings on the benzylidene 2-cyanoacetophenone backbone can undergo substitution reactions to introduce different functional groups, enhancing its inhibitory properties.
Common reagents used in these reactions include sodium borohydride, cerium chloride, and various aromatic substituents. The major products formed from these reactions are modified analogs of this compound with varying degrees of inhibitory activity .
Comparison with Similar Compounds
3-amino-5-[(Z)-1-cyano-2-(1H-indol-3-yl)ethenyl]-1H-pyrazole-4-carbonitrile is part of a broader class of compounds known as tyrphostins, which are characterized by their ability to inhibit protein tyrosine kinases. Similar compounds include:
Tyrphostin AG 538: Known for its inhibitory effects on the Mycobacterium tuberculosis Pup proteasome system.
Tyrphostin AG 555: Another tyrphostin derivative with inhibitory effects on various tyrosine kinases.
This compound is unique in its dual inhibitory effects on casein kinase II and Bcr-Abl kinase, making it a valuable tool in both basic research and potential therapeutic applications .
Properties
IUPAC Name |
3-amino-5-[(Z)-1-cyano-2-(1H-indol-3-yl)ethenyl]-1H-pyrazole-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N6/c16-6-9(14-12(7-17)15(18)21-20-14)5-10-8-19-13-4-2-1-3-11(10)13/h1-5,8,19H,(H3,18,20,21)/b9-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJMXHLJIMZMFGX-WEVVVXLNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=C(C#N)C3=C(C(=NN3)N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)/C=C(\C#N)/C3=C(C(=NN3)N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153150-84-6 | |
Record name | Tyrphostin AG 1112 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153150846 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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